molecular formula C19H30N6 B6697818 N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-1-(1-methyltetrazol-5-yl)ethanamine

N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-1-(1-methyltetrazol-5-yl)ethanamine

Cat. No.: B6697818
M. Wt: 342.5 g/mol
InChI Key: VDPPDYBHXJGMBK-UHFFFAOYSA-N
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Description

N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-1-(1-methyltetrazol-5-yl)ethanamine is a complex organic compound that features a piperidine ring, a benzyl group, and a tetrazole moiety

Properties

IUPAC Name

N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-1-(1-methyltetrazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6/c1-16(18-20-21-22-24(18)4)23(3)15-19(2)10-12-25(13-11-19)14-17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPPDYBHXJGMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C)N(C)CC2(CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-1-(1-methyltetrazol-5-yl)ethanamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.

    Tetrazole Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile under acidic conditions.

    Final Assembly: The final compound is assembled by reacting the intermediate piperidine derivative with the tetrazole compound under controlled conditions, often involving a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-1-(1-methyltetrazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methyl groups, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl ketones or carboxylic acids, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-1-(1-methyltetrazol-5-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound can be used as a probe to study receptor-ligand interactions in the brain.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-1-(1-methyltetrazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling pathways.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various fields of scientific research. Its synthesis involves multiple steps, and it can undergo various chemical reactions, making it a versatile compound for further study.

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